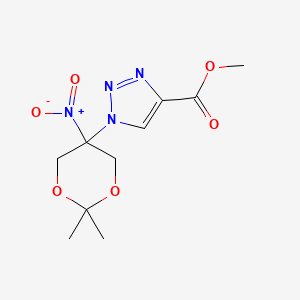
methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(2,2-diméthyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate de méthyle est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un cycle triazole, un groupe nitro et un cycle dioxane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(2,2-diméthyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate de méthyle implique généralement plusieurs étapes, commençant par la préparation du cycle dioxane. Une méthode courante implique la réaction de la 2,2-diméthyl-1,3-dioxan-5-one avec des réactifs appropriés pour introduire le groupe nitro . Le cycle triazole est ensuite formé par une réaction de cycloaddition, souvent en utilisant des azides et des alcynes dans des conditions catalysées au cuivre . L'étape finale implique une estérification pour introduire le groupe carboxylate de méthyle.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des catalyseurs et des systèmes de purification automatisés pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(2,2-diméthyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé davantage pour former des composés nitroso ou d'autres états d'oxydation supérieurs.
Réduction : Le groupe nitro peut être réduit en un groupe amine dans des conditions d'hydrogénation.
Substitution : Le cycle triazole peut participer à des réactions de substitution nucléophile, en particulier en position 4.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : L'hydrogène gazeux (H2) avec du palladium sur carbone (Pd/C) comme catalyseur est fréquemment utilisé.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des conditions basiques pour substituer le cycle triazole.
Produits principaux
Oxydation : Formation de dérivés nitroso.
Réduction : Formation de dérivés d'amine.
Substitution : Formation de dérivés triazoles substitués.
Applications de recherche scientifique
Le 1-(2,2-diméthyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique en raison de ses groupes fonctionnels uniques.
Médecine : Exploré pour son potentiel en tant que candidat médicament, en particulier dans la recherche antimicrobienne et anticancéreuse.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, tels que les polymères et les revêtements
Mécanisme d'action
Le mécanisme d'action du 1-(2,2-diméthyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires par le biais de ses groupes fonctionnels. Le groupe nitro peut participer à des réactions redox, tandis que le cycle triazole peut se lier à des enzymes ou des récepteurs spécifiques, modulant leur activité. Le cycle dioxane fournit une stabilité structurelle et influence la conformation globale du composé .
Applications De Recherche Scientifique
Methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a drug candidate, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the triazole ring can bind to specific enzymes or receptors, modulating their activity. The dioxane ring provides structural stability and influences the compound’s overall conformation .
Comparaison Avec Des Composés Similaires
Composés similaires
(2,2-Diméthyl-1,3-dioxan-5-yl)méthanol : Structure du cycle dioxane similaire mais sans les groupes triazole et nitro.
2,2-Diméthyl-5-nitro-1,3-dioxane-5-méthanol : Contient le groupe nitro et le cycle dioxane mais sans le cycle triazole.
Unicité
Le 1-(2,2-diméthyl-5-nitro-1,3-dioxan-5-yl)-1H-1,2,3-triazole-4-carboxylate de méthyle est unique en raison de la combinaison de ses groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence du cycle triazole, du groupe nitro et du cycle dioxane dans une seule molécule permet des applications et des interactions polyvalentes qui ne sont pas possibles avec des composés plus simples.
Propriétés
Formule moléculaire |
C10H14N4O6 |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
methyl 1-(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C10H14N4O6/c1-9(2)19-5-10(6-20-9,14(16)17)13-4-7(11-12-13)8(15)18-3/h4H,5-6H2,1-3H3 |
Clé InChI |
SLDOYGSZPGPHSW-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(CO1)(N2C=C(N=N2)C(=O)OC)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















